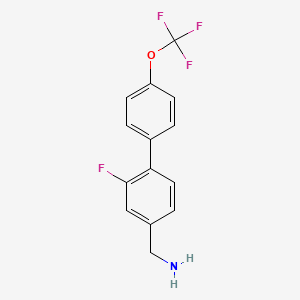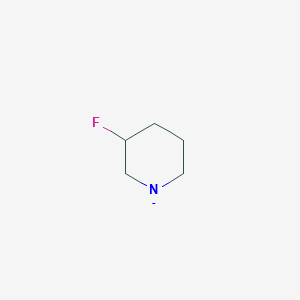
1-(Benzyloxy)-3-bromo-2-fluoro-5-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-bromo-2-fluoro-5-methylbenzene is an organic compound with the molecular formula C14H12BrFO. This compound is characterized by the presence of a benzyloxy group, a bromine atom, a fluorine atom, and a methyl group attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-bromo-2-fluoro-5-methylbenzene typically involves multiple steps:
Bromination: The starting material, 2-fluoro-5-methylphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
Benzyloxy Protection: The brominated intermediate is then reacted with benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to introduce the benzyloxy group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Solvent recovery and recycling are also implemented to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzyloxy)-3-bromo-2-fluoro-5-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dehalogenated benzene derivatives.
Applications De Recherche Scientifique
1-(Benzyloxy)-3-bromo-2-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-3-bromo-2-fluoro-5-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzyloxy, bromine, and fluorine groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
1-(Benzyloxy)-3-bromo-2-fluorobenzene: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(Benzyloxy)-3-chloro-2-fluoro-5-methylbenzene: Contains a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
1-(Benzyloxy)-3-bromo-2-fluoro-4-methylbenzene: The position of the methyl group is different, which can affect its steric and electronic properties.
Uniqueness: 1-(Benzyloxy)-3-bromo-2-fluoro-5-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and potential applications. The combination of benzyloxy, bromine, fluorine, and methyl groups provides a distinct set of chemical and physical properties that can be leveraged in various research and industrial contexts.
Propriétés
Formule moléculaire |
C14H12BrFO |
|---|---|
Poids moléculaire |
295.15 g/mol |
Nom IUPAC |
1-bromo-2-fluoro-5-methyl-3-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrFO/c1-10-7-12(15)14(16)13(8-10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Clé InChI |
RVEWWBAJMTYUHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)F)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[6-[4,5-Bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14768795.png)
